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Compound of Interest

Compound Name: 1-Ethynyl-4-nitrobenzene

Cat. No.: B013769

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-nitrobenzene is a versatile organic compound characterized by the presence of
both a terminal alkyne group and a nitro-substituted aromatic ring.[1][2] This unique
bifunctionality makes it a valuable building block in various fields, including organic synthesis,
materials science, and medicinal chemistry.[1][2] Its rigid structure and the distinct electronic
nature of its substituents give rise to interesting optical and electronic properties, making it a
subject of considerable research interest. This technical guide provides an in-depth overview of
the electronic and optical properties of 1-ethynyl-4-nitrobenzene, including key data,
experimental protocols, and relevant applications for the scientific community.

Physicochemical Properties

1-Ethynyl-4-nitrobenzene is a pale yellow solid at room temperature.[2][3] A summary of its
key physicochemical properties is presented in Table 1.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b013769?utm_src=pdf-interest
https://www.benchchem.com/product/b013769?utm_src=pdf-body
https://www.benchchem.com/product/b013769
https://www.smolecule.com/products/s774624
https://www.benchchem.com/product/b013769
https://www.smolecule.com/products/s774624
https://www.benchchem.com/product/b013769?utm_src=pdf-body
https://www.benchchem.com/product/b013769?utm_src=pdf-body
https://www.smolecule.com/products/s774624
https://www.nbinno.com/article/other-organic-chemicals/understanding-1-ethynyl-4-nitrobenzene-cas-937-31-5-properties-uses-and-sourcing-yn
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 937-31-5 [415]
Molecular Formula CsHsNO2 [1][4]
Molecular Weight 147.13 g/mol [1][5]
Melting Point 148-151 °C [61[71[8]
Appearance Pale yellow solid [2][3]

Purity >98.0% (by GC) [3]

Electronic and Optical Properties

The electronic properties of 1-ethynyl-4-nitrobenzene are dominated by the interplay between
the electron-donating character of the ethynyl group and the strong electron-withdrawing nature
of the nitro group, in conjugation with the benzene ring.[1] This intramolecular charge transfer
character significantly influences its optical and electrochemical behavior.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are
fundamental techniques for the structural elucidation of 1-ethynyl-4-nitrobenzene. The
predicted chemical shifts in CDCls are summarized in Table 2.[1][8]
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Chemical Shift (3, o Coupling Constant
Nucleus Multiplicity
ppm) (J, Hz)
1H (Aromatic, ortho to
8.19 Doublet 8.4
-NOz2)
1H (Aromatic, meta to
7.64 Doublet 8.7
-NO2)
1H (Alkyne, -C=H) 3.36 Singlet N/A

13C (Aromatic, C-NOz2)  ~147

13C (Aromatic) 122-142

13C (Alkyne) 80-100

Infrared (IR) Spectroscopy: The IR spectrum of 1-ethynyl-4-nitrobenzene shows characteristic
absorption bands corresponding to its functional groups. Data is available from the NIST/EPA
Gas-Phase Infrared Database.[9]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm
the elemental composition of the molecule.[1]

UV-Visible (UV-Vis) Spectroscopy: 1-Ethynyl-4-nitrobenzene exhibits strong absorption in the
UV region due to t — 1t* electronic transitions within its extended conjugated system.[1] The
para-substitution of the electron-withdrawing nitro group and the 1t-donating ethynyl group
leads to significant electronic delocalization and a lowering of the HOMO-LUMO energy gap.[1]

Solvent Amax (nm)

Not Specified In the ultraviolet region

Note: While a source indicates the availability of this data, the specific solvent and Amax value
were not explicitly provided in the accessible text.

Electrochemical Properties
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The electrochemical behavior of 1-ethynyl-4-nitrobenzene is primarily dictated by the
reduction of the nitro group. Cyclic voltammetry studies on nitrobenzene and its derivatives
show that they undergo irreversible reduction, typically involving a four-electron, four-proton
process to form the corresponding hydroxylamine derivative.[10] The reduction potential is
influenced by the presence of other substituents on the aromatic ring.[10] For para-substituted
nitrobenzenes, electron-withdrawing groups make the reduction easier (less negative
potential).[10]

While specific redox potential values for 1-ethynyl-4-nitrobenzene were not found in the
search results, the general behavior of similar compounds suggests that the nitro group will be
the primary site of electrochemical reduction.

Computational Data

Density Functional Theory (DFT) calculations have been employed to investigate the geometry
and electronic characteristics of 1-ethynyl-4-nitrobenzene.[1] These studies provide insights
into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) energy levels, which are crucial for understanding its electronic transitions and
reactivity.[1]

Experimental Protocols
Synthesis of 1-Ethynyl-4-nitrobenzene

A common method for the synthesis of 1-ethynyl-4-nitrobenzene involves the desilylation of a
protected precursor, trimethyl((4-nitrophenyl)ethynyl)silane.[11]

Materials:

o Trimethyl((4-nitrophenyl)ethynyl)silane
e Methanol (MeOH)

e Potassium hydroxide (KOH)

e Dichloromethane (DCM)

e Brine
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Magnesium sulfate (MgSQOa)

Silica gel

Ethyl acetate (EtOAC)

Hexane

Procedure:

Dissolve trimethyl((4-nitrophenyl)ethynyl)silane in methanol.

e Add an aqueous solution of potassium hydroxide and stir at room temperature for 1 hour.
o Extract the crude product with dichloromethane.

» Wash the organic layer with brine and dry over magnesium sulfate.

* Remove the solvent under reduced pressure.

» Purify the residue by silica gel flash chromatography using a mixture of ethyl acetate and
hexane as the eluent.
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Caption: Synthetic workflow for 1-Ethynyl-4-nitrobenzene.
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UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance
(Amax) of 1-ethynyl-4-nitrobenzene.

Materials:

1-Ethynyl-4-nitrobenzene

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

UV-Vis spectrophotometer

Quartz cuvettes
Procedure:

e Prepare a dilute solution of 1-ethynyl-4-nitrobenzene in the chosen solvent. The
concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the
Amax.

 Fill a quartz cuvette with the pure solvent to be used as a blank.

e Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the
desired wavelength range (e.g., 200-400 nm).

» Replace the blank cuvette with the cuvette containing the sample solution.
o Record the absorption spectrum of the sample.

« |dentify the wavelength of maximum absorbance (Amax) from the spectrum.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of 1-ethynyl-4-nitrobenzene.
Materials:

¢ 1-Ethynyl-4-nitrobenzene
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e Spectroscopic grade solvent
e Fluorometer

e Quartz cuvettes

Procedure:

e Prepare a dilute solution of the compound in a suitable solvent. The concentration should be
low enough to avoid inner filter effects.

 Fill a quartz cuvette with the sample solution.
e Place the cuvette in the fluorometer.
o Set the excitation wavelength (typically at or near the Amax from the UV-Vis spectrum).

e Scan the emission wavelengths to record the fluorescence spectrum.

Cyclic Voltammetry

Objective: To investigate the electrochemical reduction of 1-ethynyl-4-nitrobenzene.
Materials:

e 1-Ethynyl-4-nitrobenzene

o Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

e Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPFe)

» Potentiostat

o Three-electrode cell (working electrode, reference electrode, counter electrode)

e Inert gas (e.g., argon, nitrogen)

Procedure:
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e Prepare a solution of 1-ethynyl-4-nitrobenzene and the supporting electrolyte in the chosen

solvent.

o Assemble the three-electrode cell and add the solution.

o Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.

o Connect the electrodes to the potentiostat.

o Set the potential window and scan rate.

e Record the cyclic voltammogram.

General Experimental Workflow for Characterization
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Caption: Characterization workflow for 1-Ethynyl-4-nitrobenzene.
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1-Ethynyl-4-nitrobenzene is a key intermediate in the synthesis of a wide range of more
complex organic molecules.[1] Its ethynyl group readily participates in reactions such as
Sonogashira couplings and "click" chemistry (copper-catalyzed azide-alkyne cycloaddition),
which are powerful tools for constructing elaborate molecular architectures.[1] The nitro group
can be easily reduced to an amine, providing a handle for further functionalization.[1]

Materials Science

The unique electronic and structural features of 1-ethynyl-4-nitrobenzene make it a promising
candidate for the development of novel materials with tailored optical and electronic properties.
[1][2] It has been explored as a component in the synthesis of nonlinear optical materials and
molecular wires.[1]

Drug Development

While direct biological activity of 1-ethynyl-4-nitrobenzene is not extensively documented, its
derivatives are of significant interest in medicinal chemistry.[1] The ethynyl group allows for its
incorporation into larger molecules through click chemistry, a widely used strategy in drug
discovery and bioconjugation for labeling and modifying biomolecules.[2] For instance,
derivatives of 1-ethynyl-4-nitrobenzene have been synthesized and evaluated as potential
enzyme inhibitors.[1] The nitroaromatic moiety itself is a known pharmacophore in certain
classes of drugs, although its potential for toxicity must be carefully considered.[12] A study on
1,2,3-triazole derivatives of 1-ethynyl-4-nitrobenzene has shown their potential as
antitrypanosomal agents.[12]
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Caption: Application pathways of 1-Ethynyl-4-nitrobenzene.

Conclusion

1-Ethynyl-4-nitrobenzene is a molecule of significant interest due to its versatile chemical
reactivity and its intriguing electronic and optical properties. Its utility as a synthetic precursor in
materials science and medicinal chemistry is well-established. This guide has provided a
comprehensive overview of its key characteristics, along with standardized protocols for its
synthesis and characterization. Further research into its specific photophysical properties and
the biological activities of its derivatives will undoubtedly continue to expand its applications in
science and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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